

Methyl Valerate: Application Notes and Protocols for Fragrance Ingredient Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl valerate*

Cat. No.: *B166316*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl valerate (CAS: 624-24-8), also known as methyl pentanoate, is a fatty acid methyl ester recognized for its characteristic sweet, fruity aroma reminiscent of apples and pineapples. [1] This volatile compound is utilized in the fragrance industry to impart fresh and fruity notes to a variety of consumer products, including perfumes, soaps, personal care items, and household cleaners.[2][3] Its application extends to the flavor industry, where it enhances the sensory profiles of beverages, confectionery, and baked goods.[2][4] This document provides detailed application notes and experimental protocols for the analysis and evaluation of **methyl valerate** as a fragrance ingredient.

Application Notes

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **methyl valerate** is essential for its effective application and quality control in perfumery.

Property	Value	Reference
Molecular Formula	C6H12O2	[2][4][5]
Molecular Weight	116.16 g/mol	[2][4][5]
Appearance	Clear, colorless to yellowish oily liquid	[1][4][5]
Odor Profile	Sweet, fruity, apple, pineapple, with green and nutty nuances	[1][6][7]
Boiling Point	128 °C at 760 mmHg	[1]
Flash Point	22.22 °C (72.00 °F) TCC	[7][8]
Density	0.875 g/mL at 25 °C	[1]
Refractive Index	1.395 - 1.399 at 20.00 °C	[7][8]
Solubility	Soluble in alcohol and dipropylene glycol; 5.06 g/L in water at 25 °C	[9]
Vapor Pressure	11.043 mmHg at 25.00 °C (estimated)	[9]
LogP (o/w)	1.960	[9]

Fragrance Applications and Usage Levels

Methyl valerate is a versatile ingredient used to introduce a fresh, fruity character to fragrance compositions.

- Applications: Commonly incorporated into perfumes, beauty care products, soaps, and laundry detergents.[1][3] It is also used in household products like air fresheners and cleaning agents.[2]
- Recommended Usage Levels: Typically used at levels of 0.1% to 1% in consumer products. [1][3] The International Fragrance Association (IFRA) recommends a usage level of up to 2.0% in the fragrance concentrate.[7][8]

Safety and Handling

Appropriate safety measures are crucial when handling **methyl valerate**.

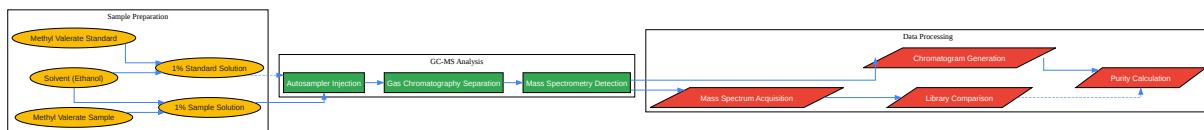
- Classification: Flammable liquid and vapor.[10] May cause an allergic skin reaction.[10]
- Handling: Use in a well-ventilated area and wear protective gloves, goggles, and clothing to avoid skin and eye contact.[2] Keep away from heat, sparks, open flames, and other ignition sources.[10]
- Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area.[2]

Experimental Protocols

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the purity of **methyl valerate** and confirming its identity using GC-MS.

Objective: To separate and identify **methyl valerate** and any impurities in a given sample.


Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness)
- Helium (carrier gas)
- Methyl valerate** standard (\geq 99.8% purity)
- Solvent (e.g., ethanol or hexane, GC grade)
- Autosampler vials with caps
- Microsyringe

Procedure:

- Sample Preparation:
 - Prepare a 1% (v/v) solution of the **methyl valerate** sample in the chosen solvent.
 - Prepare a 1% (v/v) solution of the **methyl valerate** standard for comparison.
 - Transfer the solutions to autosampler vials.
- GC-MS Instrument Parameters:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL
 - Split Ratio: 50:1
 - Carrier Gas Flow (Helium): 1 mL/min (constant flow)
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold: 5 minutes at 250 °C
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 35-350
- Data Analysis:

- Identify the peak corresponding to **methyl valerate** by comparing the retention time with the standard.
- Confirm the identity by matching the acquired mass spectrum with a reference library (e.g., NIST). The mass spectrum of **methyl valerate** will show characteristic fragments.
- Calculate the purity of the sample by determining the peak area percentage of **methyl valerate** relative to the total peak area of all components in the chromatogram.

[Click to download full resolution via product page](#)

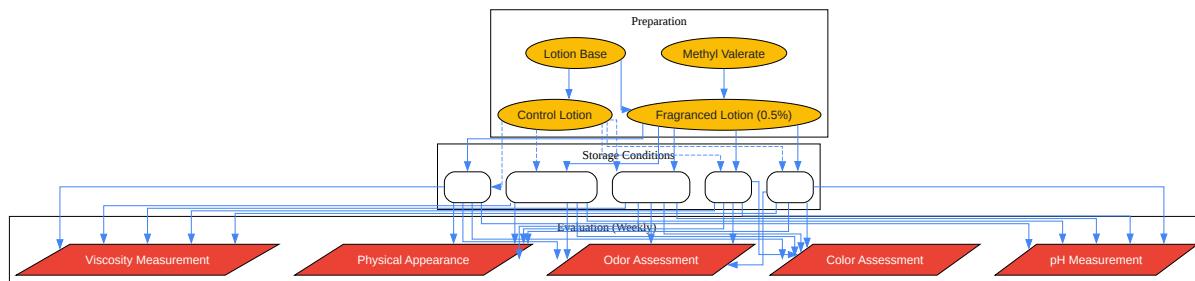
GC-MS workflow for purity and identity confirmation.

Stability Testing in a Cosmetic Formulation

This protocol describes an accelerated stability test to evaluate the performance of **methyl valerate** in a simple cosmetic emulsion.

Objective: To assess the stability of the fragrance (odor and color) and the physical integrity of a cosmetic product containing **methyl valerate** under accelerated aging conditions.

Materials and Equipment:


- Basic oil-in-water (O/W) lotion base (unfragranced)

- **Methyl valerate**
- Stability ovens (set to 40°C and 45°C)
- Refrigerator (set to 4°C)
- Light exposure chamber with UV lamp
- Glass jars with airtight lids
- pH meter, viscometer
- Control lotion base (without **methyl valerate**)

Procedure:

- Sample Preparation:
 - Prepare a batch of the O/W lotion.
 - Divide the batch into two portions. To one portion, add **methyl valerate** at a concentration of 0.5% (w/w) and mix thoroughly until homogeneous. The other portion will serve as the control.
 - Fill the fragranced and control lotions into separate, labeled glass jars.
- Storage Conditions and Timepoints:
 - Store samples under the following conditions:
 - Room Temperature (20-25°C) - Control
 - 40°C
 - 45°C
 - 4°C
 - Light exposure chamber (cycled, e.g., 12 hours light, 12 hours dark)

- Evaluate the samples at the following time points: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
- Evaluation Parameters:
 - Odor: A trained sensory panel should evaluate the odor of the fragranced lotion at each time point, comparing it to the initial sample and a freshly prepared sample. Note any changes in character or intensity.
 - Color: Visually assess any changes in the color of the lotion compared to the control and the initial sample.
 - pH: Measure the pH of the lotion.
 - Viscosity: Measure the viscosity of the lotion.
 - Physical Appearance: Observe for any signs of emulsion instability, such as phase separation, creaming, or crystallization.
- Data Analysis:
 - Tabulate the results for each parameter at each time point and storage condition.
 - Analyze the data to determine the impact of **methyl valerate** on the stability of the cosmetic formulation.

[Click to download full resolution via product page](#)

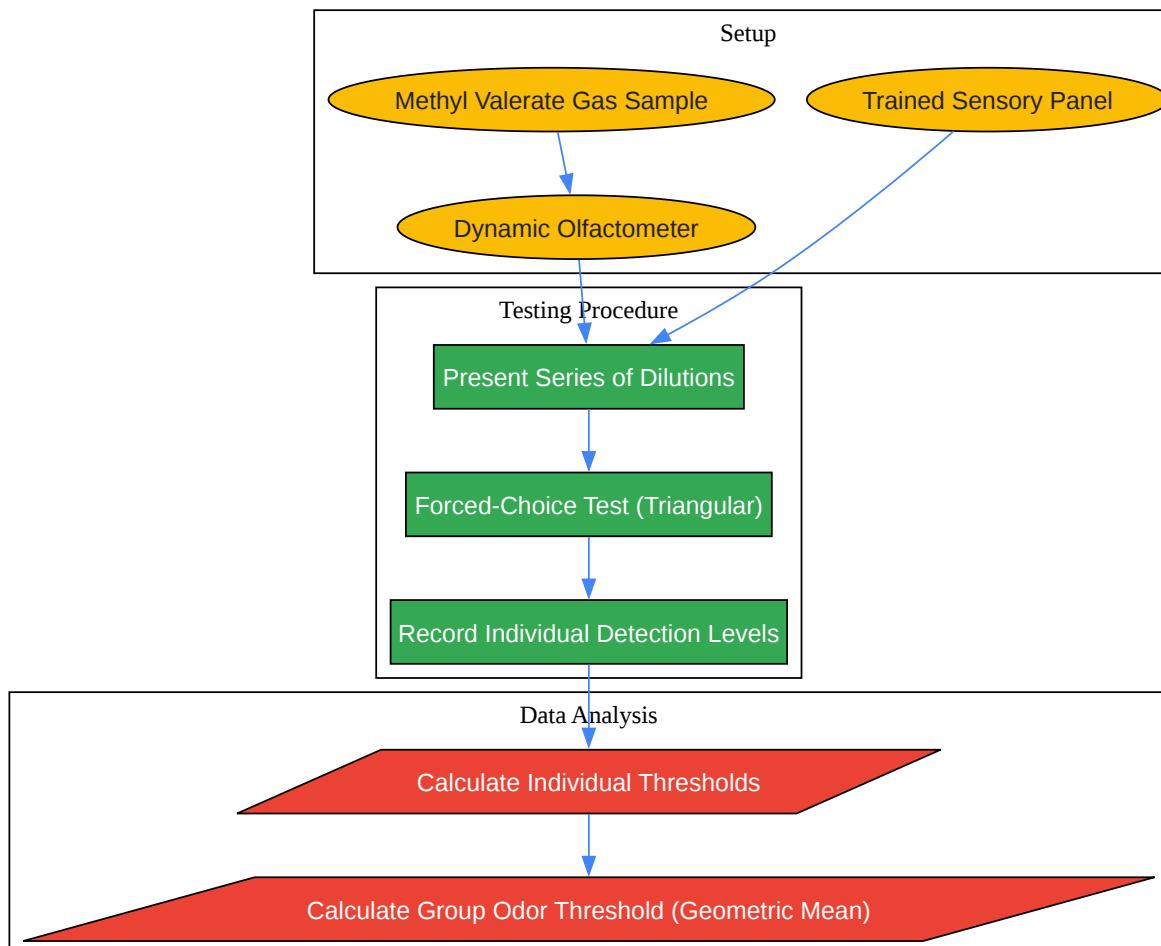
Workflow for accelerated stability testing.

Odor Threshold Determination by Olfactometry

This protocol outlines a method for determining the odor detection threshold of **methyl valerate** using a dynamic dilution olfactometer.

Objective: To determine the lowest concentration of **methyl valerate** that can be detected by a sensory panel.

Materials and Equipment:


- Dynamic dilution olfactometer
- Odor-free air supply
- **Methyl valerate** sample

- Gas-tight syringes
- Trained sensory panel (minimum of 6 panelists)
- Odor-free testing room

Procedure:

- Panelist Selection and Training:
 - Select panelists based on their ability to detect a standard odorant (e.g., n-butanol) at a known concentration.
 - Train panelists on the forced-choice method and the operation of the olfactometer.
- Sample Preparation:
 - Prepare a known concentration of **methyl valerate** in the gas phase. This can be achieved by injecting a known volume of liquid **methyl valerate** into a known volume of odor-free air in a sample bag.
- Olfactometry Measurement:
 - Use the olfactometer to present a series of dilutions of the **methyl valerate** sample to the panelists.
 - Employ a forced-choice method (e.g., triangular test), where each panelist is presented with three sniffing ports, two containing odor-free air and one containing the diluted odorant. The panelist must identify the port with the odor.
 - Start with a high dilution (low concentration) and gradually decrease the dilution (increase the concentration) in a stepwise manner.
 - Record the dilution level at which each panelist correctly identifies the odorant.
- Data Analysis:

- The individual threshold is the last dilution level at which the panelist could not detect the odor and the first dilution level at which they could. The geometric mean of these two values is taken as the individual's threshold.
- The group odor threshold is calculated as the geometric mean of the individual thresholds of all panelists.
- The odor threshold is typically expressed in parts per billion (ppb) or $\mu\text{g}/\text{m}^3$.

[Click to download full resolution via product page](#)

Workflow for odor threshold determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL VALERATE | 624-24-8 [chemicalbook.com]
- 2. dropofodor.com [dropofodor.com]
- 3. Methyl valerate (CAS 624-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scentjourner.com [scentjourner.com]
- 5. Methyl valerate | C6H12O2 | CID 12206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SOP 15 [engineering.purdue.edu]
- 7. methyl valerate, 624-24-8 [thegoodscentscompany.com]
- 8. bcchemistry.wordpress.com [bcchemistry.wordpress.com]
- 9. methyl valerate, 624-24-8 [perflavory.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- To cite this document: BenchChem. [Methyl Valerate: Application Notes and Protocols for Fragrance Ingredient Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166316#methyl-valerate-as-a-fragrance-ingredient-in-perfumery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com